

(S)-Hydroxynefazodone potential off-target effects

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Compound of Interest		
Compound Name:	Hydroxynefazodone, (S)-	
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An In-Depth Technical Guide on the Potential Off-Target Effects of (S)-Hydroxynefazodone

Disclaimer: Publicly available pharmacological and toxicological data specifically for the (S)-enantiomer of hydroxynefazodone are limited. The following guide is based on the best available information for racemic hydroxynefazodone, the parent drug nefazodone, and its other metabolites. This information serves as a predictive overview of potential off-target effects.

Introduction

(S)-Hydroxynefazodone is the major, pharmacologically active metabolite of the antidepressant drug nefazodone.[1] It is formed in the liver primarily through metabolism by the cytochrome P450 3A4 (CYP3A4) enzyme.[2] Like its parent compound, (S)-Hydroxynefazodone contributes to the therapeutic effects of nefazodone, but it is also implicated in significant off-target activities that pose safety risks. This technical guide provides a detailed examination of these potential off-target effects to aid researchers, scientists, and drug development professionals in assessing the compound's safety profile.

Off-Target Liability Summary

(S)-Hydroxynefazodone is predicted to have three primary off-target liabilities:

• Hepatotoxicity: Both nefazodone and its metabolite, hydroxynefazodone, have been linked to severe liver injury.[3] The mechanism is believed to involve mitochondrial dysfunction and



the formation of reactive metabolites.[4]

- Cardiotoxicity: The parent drug, nefazodone, is a potent inhibitor of the hERG potassium channel, which can lead to QT interval prolongation and an increased risk of Torsades de Pointes.[5][6] Clinical data from nefazodone overdose cases show a correlation between hydroxynefazodone concentration and QT prolongation, suggesting the metabolite shares this cardiotoxic potential.[7]
- Cytochrome P450 Inhibition: (S)-Hydroxynefazodone is a potent inhibitor of CYP3A4, the same enzyme responsible for its formation. This creates a high potential for clinically significant drug-drug interactions.[2]

Quantitative Data on Off-Target Effects

The following tables summarize the available quantitative data for hydroxynefazodone and its parent compound, nefazodone.

Table 1: In Vitro Hepatotoxicity

Compound	Assay System	Endpoint	Value	Citation
Hydroxynefazo done (racemic)	HepG2/HepaR G cells	LC50	32.3 µM	[3]

| Nefazodone | HepG2/HepaRG cells | LC50 | 19.9 μ M |[3] |

Table 2: hERG Channel Inhibition

Compound	Assay System	Endpoint	Value	Citation
(S)- Hydroxynefazo done	Data not available	IC50	Data not available	

| Nefazodone | HEK-293 cells expressing hERG | IC50 | 45.3 nM |[5] |

Table 3: Cytochrome P450 Inhibition



Compound	Enzyme	Probe Substrate	Value (Ki)	Citation
Hydroxynefazo done (racemic)	CYP3A4	Alprazolam	Potent Inhibitor (Specific Ki not found)	[1][2]

| Hydroxynefazodone (racemic) | CYP2D6 | Dextromethorphan | Weak Inhibitor (18 to >200 $\mu\text{M})$ | |

Inferred Off-Target Receptor Binding Profile

The pharmacological profile of hydroxynefazodone is reported to be similar to that of nefazodone.[1] The following table is based on the known binding affinities of the parent drug, nefazodone.

Table 4: Inferred Receptor and Transporter Binding Affinities

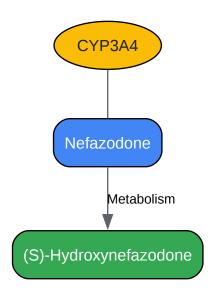


Target	Action	Value (Ki) for Nefazodone	Predicted Affinity for (S)- Hydroxynefazo done	Citation
5-HT2A Receptor	Antagonist	5.8 nM	High	[8]
Serotonin Transporter (SERT)	Inhibitor	Low μM range	Moderate	[9]
Alpha-1 Adrenergic Receptor	Antagonist	Low μM range	Low	[8]
Norepinephrine Transporter (NET)	Inhibitor	Low μM range	Low	[9]
Dopamine Transporter (DAT)	Inhibitor	>10 μΜ	Negligible	[9]
Muscarinic Acetylcholine Receptors	Antagonist	>10 μM	Negligible	[9]

| Histamine H1 Receptor | Antagonist | Low μM range | Low to Negligible |[9] |

Signaling Pathways and Experimental Workflows Metabolic Pathway of Nefazodone



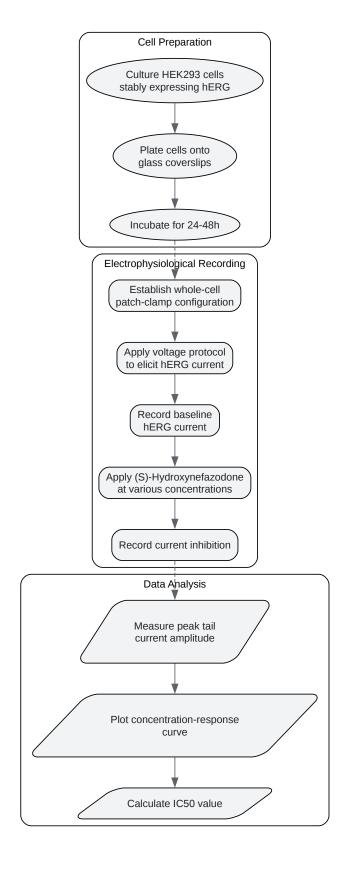


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Caption: Metabolic conversion of Nefazodone to (S)-Hydroxynefazodone.

Experimental Workflow for hERG Patch-Clamp Assay



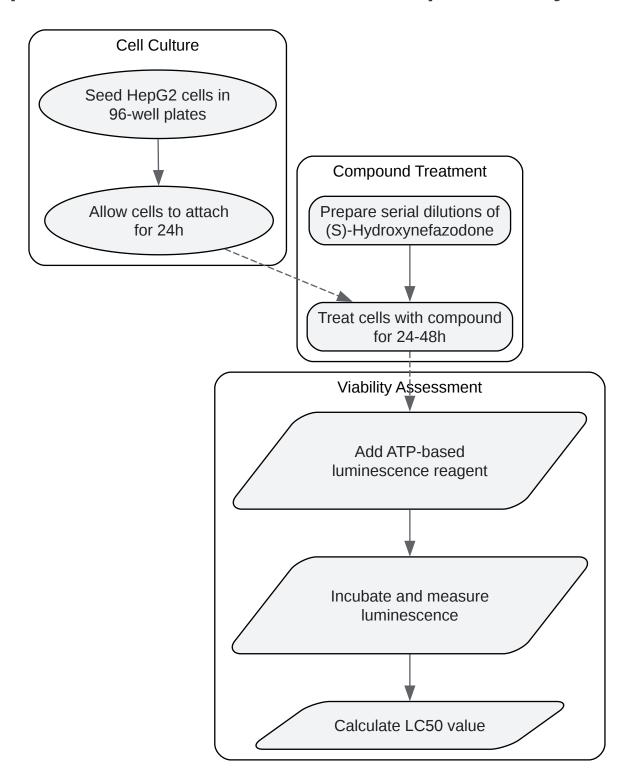


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Caption: Workflow for determining hERG inhibition using patch-clamp.



Experimental Workflow for In Vitro Hepatotoxicity Assay

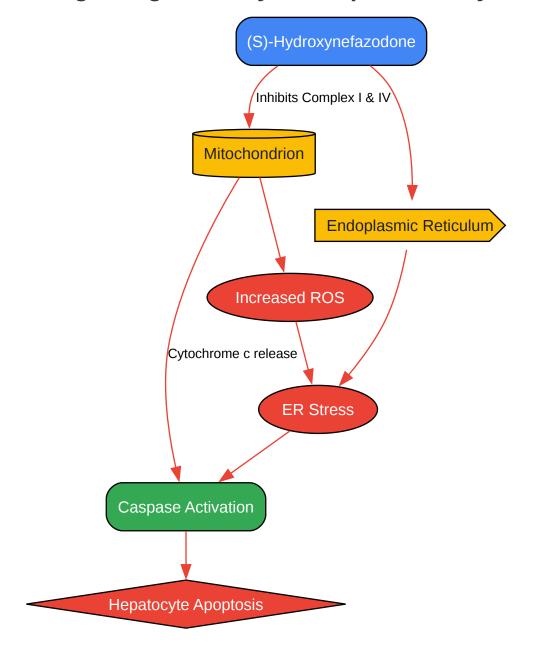


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Caption: Workflow for assessing hepatotoxicity via cell viability.



Proposed Signaling Pathway for Hepatotoxicity

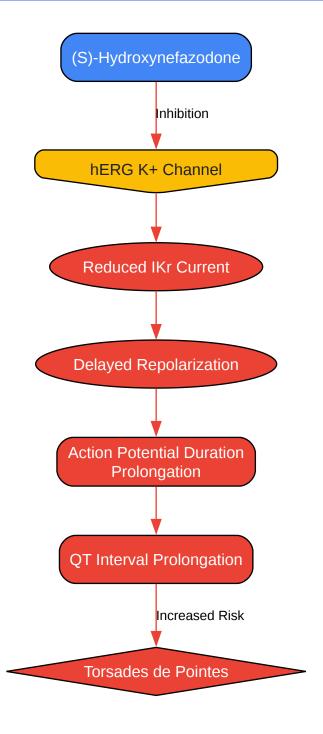


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Caption: Proposed mechanism of (S)-Hydroxynefazodone-induced hepatotoxicity.

Signaling Pathway for Cardiotoxicity





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Caption: Mechanism of (S)-Hydroxynefazodone-induced cardiotoxicity.

Experimental Protocols In Vitro Hepatotoxicity Assay (Cell Viability)



- Objective: To determine the concentration of (S)-Hydroxynefazodone that causes 50% cell death (LC50) in a human hepatocyte cell line.
- Materials:
 - HepG2 human hepatoma cell line
 - Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
 - 96-well, clear-bottom, white-walled tissue culture plates
 - (S)-Hydroxynefazodone stock solution in DMSO
 - ATP-based cell viability reagent (e.g., CellTiter-Glo®)
 - Luminometer
- Methodology:
 - Cell Seeding: Culture HepG2 cells in DMEM with 10% FBS. Trypsinize and resuspend cells to a concentration of 2 x 10⁵ cells/mL. Seed 100 μL of the cell suspension into each well of a 96-well plate (20,000 cells/well). Incubate for 24 hours at 37°C, 5% CO2.
 - Compound Preparation: Prepare a 10-point serial dilution of (S)-Hydroxynefazodone in culture medium, starting from a top concentration of 200 μM. Include a vehicle control (DMSO) and a positive control (e.g., tamoxifen).
 - Cell Treatment: Remove the old medium from the cell plate and add 100 μL of the prepared compound dilutions to the respective wells. Incubate for 48 hours.
 - Viability Measurement: Equilibrate the plate and the ATP-based reagent to room temperature. Add 100 μL of the reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.
 - Data Acquisition: Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate-reading luminometer.



Data Analysis: Convert luminescence readings to percentage of vehicle control. Plot the
percentage of cell viability against the logarithm of the compound concentration and fit a
four-parameter logistic curve to determine the LC50 value.

hERG Potassium Channel Manual Patch-Clamp Assay

- Objective: To determine the half-maximal inhibitory concentration (IC50) of (S)-Hydroxynefazodone on the hERG potassium channel.[10][11]
- Materials:
 - HEK-293 cell line stably expressing the hERG channel.
 - Glass coverslips for cell plating.
 - Patch-clamp rig with amplifier, digitizer, and data acquisition software.
 - o Borosilicate glass capillaries for pipette fabrication.
 - External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
 - Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 Mg-ATP, 10 EGTA, 10 HEPES (pH 7.2 with KOH).
 - (S)-Hydroxynefazodone stock solution in DMSO.
- Methodology:
 - Cell Preparation: Plate hERG-HEK293 cells onto glass coverslips 24-48 hours before the experiment.
 - \circ Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 M Ω when filled with the internal solution.
 - Recording: Place a coverslip in the recording chamber and perfuse with the external solution at room temperature or 37°C. Establish a whole-cell gigaohm seal on a single cell.



- Voltage Protocol: Clamp the cell at a holding potential of -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds to activate and then inactivate the hERG channels. Follow with a repolarizing step to -50 mV for 3 seconds to elicit the hERG tail current. Repeat this protocol at a frequency of 0.1 Hz.
- Compound Application: After recording a stable baseline current for at least 3 minutes, perfuse the cell with increasing concentrations of (S)-Hydroxynefazodone (e.g., 1 nM to 10 μM). Allow the effect at each concentration to reach steady state.
- Data Analysis: Measure the peak amplitude of the tail current at -50 mV for each concentration. Calculate the percentage of inhibition relative to the baseline current. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to the Hill equation to determine the IC50.

Conclusion

The available data strongly suggest that (S)-Hydroxynefazodone, the primary active metabolite of nefazodone, carries significant off-target liabilities, including hepatotoxicity, hERG channel inhibition, and potent inhibition of CYP3A4. While a comprehensive off-target binding profile for the specific (S)-enantiomer is not publicly available, the known toxicities of the racemic metabolite and the parent drug warrant considerable caution in a drug development context. Further research is essential to fully characterize the stereospecific off-target effects of hydroxynefazodone and to elucidate the precise molecular mechanisms underlying its toxicity. This will enable a more accurate risk assessment for any future therapeutic applications.

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- To cite this document: BenchChem. [(S)-Hydroxynefazodone potential off-target effects].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b15189935#s-hydroxynefazodone-potential-off-target-effects]

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